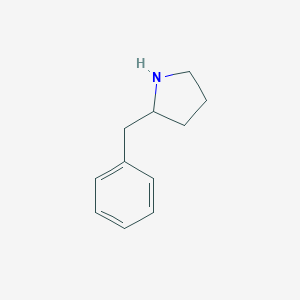

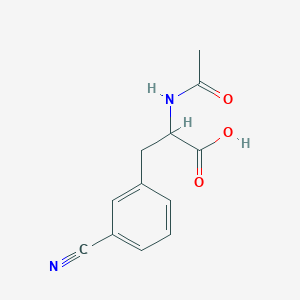

![molecular formula C19H17NO B112590 4-[3-(苄氧基)苯基]苯胺 CAS No. 400749-48-6](/img/structure/B112590.png)

4-[3-(苄氧基)苯基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

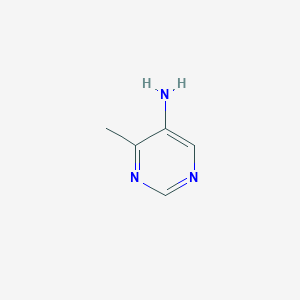

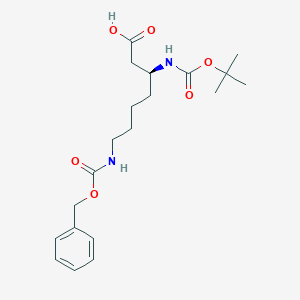

“4-[3-(Benzyloxy)phenyl]aniline” is a chemical compound with the CAS Number: 400749-48-6 . It has a molecular weight of 275.35 and its IUPAC name is 3’-(benzyloxy)[1,1’-biphenyl]-4-amine .

Synthesis Analysis

The synthesis of anilines, such as “4-[3-(Benzyloxy)phenyl]aniline”, can involve various methods . One common method is through direct nucleophilic substitution . Another method involves nucleophilic substitution through aryne intermediates . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis

The molecular formula of “4-[3-(Benzyloxy)phenyl]aniline” is C19H17NO . Its average mass is 199.248 Da and its monoisotopic mass is 199.099716 Da .Chemical Reactions Analysis

The chemical reactions of “4-[3-(Benzyloxy)phenyl]aniline” can involve various pathways. For instance, carboxylic acids can undergo a nucleophilic acyl substitution pathway, where the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group . The chlorosulfite then reacts with a nucleophilic chloride ion .Physical And Chemical Properties Analysis

“4-[3-(Benzyloxy)phenyl]aniline” is typically stored in a refrigerated environment .科学研究应用

Anticancer Activity

A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

EGFR Kinase Inhibitory Activity

The same series of derivatives was also evaluated for its EGFR kinase inhibitory activity. EGFR kinase is an enzyme that plays a crucial role in the growth of cancer cells. Inhibiting this enzyme can therefore help to slow down or stop the growth of these cells .

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various human cancer cell lines. This means it can inhibit the proliferation or rapid growth of these cells .

Apoptosis Induction

One of the synthesized compounds, 6f, was found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death, which means it can cause cancer cells to self-destruct .

Low Cytotoxicity in Normal Cells

A series of 4-anilinoquinolinylchalcone derivatives exhibited low cytotoxicity against human lung cells (MRC-5). Among them, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) was found to have the highest cytotoxicity in breast cancer cells and low cytotoxicity in normal cells .

Potential Anticancer Agents

Given their anticancer, antiproliferative, and apoptosis-inducing activities, as well as their low cytotoxicity in normal cells, these compounds are being studied further as potential anticancer agents for the treatment of human cancers .

作用机制

Target of Action

It is often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its primary targets could be palladium catalysts or other reactants in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-[3-(Benzyloxy)phenyl]aniline likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

One study suggests that a compound with a similar structure exhibits cytotoxicity in breast cancer cells , indicating potential anticancer activity. It’s important to note that the effects can vary depending on the specific cellular context and the presence of other compounds.

Action Environment

Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence its reactivity and effectiveness, particularly in the context of suzuki–miyaura coupling reactions .

属性

IUPAC Name |

4-(3-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQGTOLKQJLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399822 |

Source

|

| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Benzyloxy)phenyl]aniline | |

CAS RN |

400749-48-6 |

Source

|

| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。